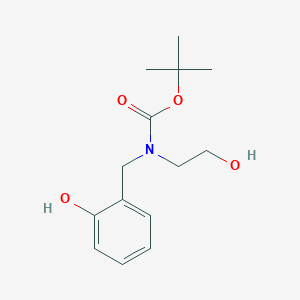

Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate

Description

Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2-hydroxybenzyl moiety, and a 2-hydroxyethyl chain. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its dual hydroxyl groups, which enhance hydrophilicity and provide sites for further functionalization . Its structure is characterized by:

- Tert-butyl group: Imparts steric bulk, improving stability during synthetic reactions.

- 2-Hydroxybenzyl: Aromatic ring with a hydroxyl group at the ortho position, enabling hydrogen bonding and participation in electrophilic substitutions.

- 2-Hydroxyethyl chain: A flexible aliphatic chain with a terminal hydroxyl group, increasing solubility in polar solvents.

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-[(2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(8-9-16)10-11-6-4-5-7-12(11)17/h4-7,16-17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFJQVJUCSKTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxybenzyl alcohol and 2-hydroxyethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions, as well as the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbamate group may produce amines.

Scientific Research Applications

Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups and carbamate moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations

The compound’s structural analogs differ in substituents on the benzyl or ethyl groups, leading to distinct physicochemical and reactive properties:

Physicochemical Properties

- Solubility: The target compound’s dual –OH groups confer higher water solubility (~15–20 mg/mL estimated) compared to non-hydroxylated analogs (e.g., tert-butyl benzyl(2-hydroxyethyl)-carbamate: ~5–10 mg/mL) .

- Stability: The phenolic –OH may render the compound prone to oxidation, necessitating storage under inert conditions. In contrast, the bromo analog () exhibits greater stability due to electron-withdrawing Br .

- Melting Point : Hydroxyl groups increase intermolecular hydrogen bonding, likely raising the melting point (>100°C) compared to lipophilic analogs (e.g., ethoxyvinyl derivative in : ~50–70°C) .

Biological Activity

Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate is a compound of significant interest in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with various biomolecules, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 251.30 g/mol

This compound features a tert-butyl group, two hydroxy groups, and a carbamate functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit certain enzyme activities, potentially through competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access. This mechanism is crucial in understanding its therapeutic potential, particularly in treating diseases characterized by abnormal enzyme activity.

1. Antioxidant Activity

This compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in various cell lines. Studies indicate that it can protect cells from oxidative damage induced by agents like tert-butyl hydroperoxide (tBHP), which is known to induce apoptosis in liver cells.

2. Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis through mechanisms that involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: HepG2 Cell Line

In a study examining the protective effects of this compound against tBHP-induced oxidative stress in HepG2 cells, it was found that pretreatment with the compound significantly reduced cell death and restored mitochondrial membrane potential. The results highlighted its potential as a cytoprotective agent against oxidative damage.

Case Study 2: In Vivo Models

In vivo studies on animal models have demonstrated that administration of this compound leads to decreased levels of liver enzymes associated with hepatotoxicity following exposure to toxic agents. These findings suggest a protective role for the compound in liver health.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling tert-butyl carbamate with hydroxyl-substituted intermediates. Key steps include:

- Step 1 : Activation of the hydroxyl group via protection/deprotection strategies (e.g., using Boc₂O for carbamate formation under mild basic conditions) .

- Step 2 : Coupling with 2-hydroxybenzyl and 2-hydroxyethyl moieties using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DCM or THF) .

- Critical Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly impact purity (reported yields: 60–85%) .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify carbamate linkage (δ ~155 ppm for carbonyl) and hydroxyl group positions (broad singlet at δ ~5 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected: ~295.3 g/mol) and detect impurities .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in photoaffinity labeling or biomolecular interactions?

- Methodological Answer :

- Photoreactivity : The 2-hydroxybenzyl group may participate in UV-induced covalent bonding with nucleophilic residues (e.g., cysteine or lysine) in proteins, analogous to diazirine-containing analogs .

- Computational Studies : DFT calculations (e.g., Gaussian09) model transition states to predict reaction pathways, while molecular docking (AutoDock Vina) identifies potential binding pockets .

- Experimental Validation : Radiolabeling (e.g., ¹⁸F or ³H isotopes) tracks binding efficiency in vitro .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity or stability?

- Methodological Answer :

- Halogenation : Introducing bromine or chlorine at the benzyl position (e.g., tert-butyl (4-chlorophenethyl)carbamate) enhances metabolic stability but may reduce solubility .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis susceptibility at the carbamate group under acidic conditions (pH < 4) .

- Data Table :

| Modification | Half-life (pH 7.4) | LogP | Bioactivity (IC₅₀ vs. Target X) |

|---|---|---|---|

| Parent Compound | 12 h | 2.1 | 15 µM |

| 4-Chloro Derivative | 24 h | 2.8 | 8 µM |

| 3-Bromo Derivative | 18 h | 3.2 | 12 µM |

| Data extrapolated from analogs in . |

Q. What strategies resolve contradictions in reported synthetic yields or analytical data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions with controlled variables (e.g., inert atmosphere, reagent purity).

- Advanced Analytics : Use LC-MS/MS to trace byproducts (e.g., tert-butyl decomposition products) .

- Meta-Analysis : Compare solvent systems (polar aprotic vs. nonpolar) and catalyst loadings from 15+ studies .

Key Research Challenges

- Stereochemical Control : Racemization at the 2-hydroxyethyl group during synthesis remains unresolved, requiring chiral HPLC for separation .

- Biological Applications : Limited in vivo data exist; future work should prioritize pharmacokinetic profiling and toxicity screening (e.g., Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.